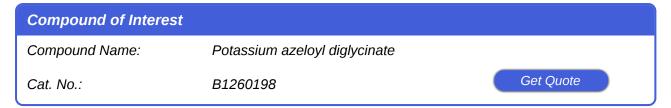


Physical and chemical properties of Potassium azeloyl diglycinate for research

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An In-depth Technical Guide to **Potassium Azeloyl Diglycinate** for Research Professionals

Potassium Azeloyl Diglycinate (PAD) is a multifunctional cosmetic ingredient derived from the condensation of azelaic acid with the amino acid glycine.[1][2] This chemical modification enhances the properties of the parent molecule, azelaic acid, resulting in a compound with increased water solubility, stability, and improved skin tolerance, making it a versatile agent for dermatological research and formulation development.[3][4][5] PAD is recognized for its skin-brightening, sebum-regulating, moisturizing, and anti-inflammatory effects.[6][7][8] This guide provides a comprehensive overview of its physical and chemical properties, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

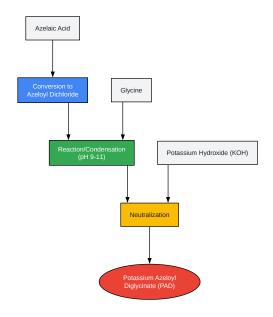
Chemical Identity and Synthesis

Potassium Azeloyl Diglycinate (CAS: 477773-67-4) is the monopotassium salt of Azeloyl Diglycinate.[9][10] It is synthesized by reacting the acid chloride of azelaic acid with two moles of glycine, followed by neutralization with one mole of potassium hydroxide.[3][11] This process yields a molecule that combines the therapeutic benefits of azelaic acid with the hydrating properties of glycine.[4][12]

Synthesis Workflow

The synthesis of **Potassium Azeloyl Diglycinate** is a multi-step process involving the acylation of glycine with azeloyl dichloride, followed by neutralization.





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Caption: Synthesis pathway of **Potassium Azeloyl Diglycinate**.

Physical and Chemical Properties

PAD is typically supplied as a colorless to light yellow transparent liquid.[13][14] Its high water solubility and stability in aqueous solutions represent a significant advantage over azelaic acid, which has limited solubility and can be challenging to formulate.[3][13][15]



Property	Value	Reference(s)	
Chemical Name	Potassium 2-[[9- (carboxymethylamino)-9- oxononanoyl]amino]acetate	poxymethylamino)-9- [9]	
INCI Name	Potassium Azeloyl Diglycinate	[10]	
CAS Number	477773-67-4	[9][10][13]	
Molecular Formula	C13H21KN2O6	[9]	
Molecular Weight	~340.41 g/mol	[9][13]	
Appearance	Colorless to light yellow transparent liquid	[1][13][14]	
Odor	Nearly odorless	[13][14]	
Solubility	Highly soluble in water	[3][4][13][16]	
pH (as supplied)	6.5 - 8.0	[13][14]	
Density (20°C)	1.130 - 1.170 g/cm ³	[13][14]	
Solid Content	28.0% - 32.0%	[13][14]	

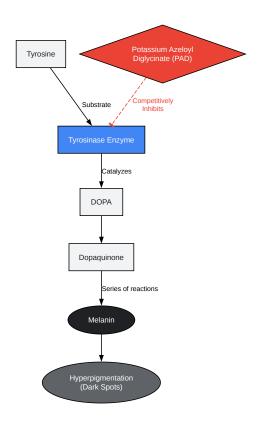
Mechanism of Action

PAD is a multifunctional ingredient with several well-documented mechanisms of action on the skin, including skin brightening, sebum regulation, and anti-inflammatory effects.

Skin Brightening: Tyrosinase Inhibition

A primary mechanism of PAD is the competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.[3][6] By reducing tyrosinase activity, PAD effectively decreases melanin production, which helps to address hyperpigmentation and promote a more even skin tone.[4]





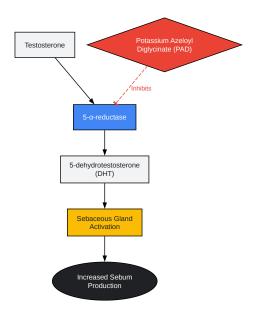
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Caption: PAD's inhibitory effect on the melanin synthesis pathway.

Sebum Regulation

PAD helps to normalize sebum production, making it beneficial for oily and acne-prone skin types.[6][11] This sebum-regulating action helps to reduce excess oiliness and minimize the appearance of pores.[4] The parent molecule, azelaic acid, is known to inhibit the enzyme $5-\alpha$ reductase, which converts testosterone to the more potent 5-dehydrotestosterone, a key driver of sebum production. It is proposed that PAD retains this sebum-normalizing capability.





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Caption: Proposed mechanism for sebum regulation by PAD.

Anti-Inflammatory and Moisturizing Properties

PAD possesses anti-inflammatory effects that help to alleviate redness and soothe sensitive skin, making it suitable for conditions like rosacea and acne.[6][7] The presence of glycine in its structure contributes to its moisturizing properties, which helps to improve skin hydration, barrier function, and elasticity.[4][11][12]

Experimental Data and Efficacy

Clinical and in-vitro studies have demonstrated the efficacy of PAD at typical cosmetic concentrations (up to 5-7%).[16][17]



Study Type	Parameter Measured	Concentration	Results	Reference(s)
Human Study	Skin Lightening	3% (aq. sol.)	Significant improvements in skin brightness and a decrease in the appearance of hypermelanic spots.	[3]
Human Study	Sebum Normalization	3% (aq. sol.)	Reduction in cutaneous lipids on the forehead, nose, and chin by 29.4%, 27.0%, and 31.5% respectively.	[3]
Human Study	Hydration & Elasticity	3% (aq. sol.)	Remarkable improvements in skin moisturization and viscoelasticity.	[3]
In-vivo (Mouse)	Skin Cell Regeneration	5% (cream)	Showed the best ability to regenerate mouse skin cells with erythema compared to controls.	[17]
Antioxidant Test	IC50 Value	Pure PAD	Classified as a very weak antioxidant (IC50:	[17]



83,946.587 ppm) compared to Vitamin C (IC50: 1.684 ppm).

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the evaluation of PAD.

Protocol: Skin Irritation Patch Test

This test evaluates the potential of a substance to cause skin irritation.[3]

Objective: To determine the skin irritation potential of **Potassium Azeloyl Diglycinate**.

Methodology:

- Subjects: A panel of human volunteers (e.g., 20 subjects) is selected.
- Test Substance: The product containing PAD (or PAD in a suitable vehicle) is applied as received.
- Application: The substance is applied under an occlusive patch to a designated skin area (e.g., back or forearm).
- Duration: The patch remains in place for a specified period (e.g., 48 hours).
- Evaluation: After patch removal, the skin is evaluated for any cutaneous reactions (e.g., erythema, edema) at set time points (e.g., 24 and 48 hours post-removal).
- Conclusion: The absence of reactions indicates the substance is non-irritating.[3]





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Caption: Workflow for a standard skin irritation patch test.

Protocol: Formulation Stability (Cycling Test)

This protocol assesses the physical stability of a cosmetic formulation under stressed temperature conditions.[18]

Objective: To evaluate the effect of extreme temperature fluctuations on the physical stability (e.g., phase separation) of a cream containing PAD.

Methodology:

• Sample Preparation: Prepare the final formulation (e.g., BB Cream with PAD).



- Temperature Cycling: Store the samples and subject them to alternating temperature cycles.
 A typical cycle consists of:
 - 24 hours at a low temperature (e.g., 4 ± 2°C).
 - 24 hours at a high temperature (e.g., 40 ± 2°C).
- Number of Cycles: Repeat the cycle for a predetermined number of times (e.g., 6 cycles).
- Evaluation: After each cycle (or at the end of the test), visually and physically inspect the samples for any signs of instability, such as phase separation, crystallization, or significant changes in color, odor, viscosity, and pH, compared to a control sample stored at room temperature.[18]
- Conclusion: No change in physical characteristics indicates good stability.[18]

Protocol: Antibiotic Stability in Hydrogel (HPLC)

This method is used to quantify the concentration of an active ingredient over time to determine its chemical stability in a formulation.[19][20]

Objective: To evaluate the stability of an antibiotic when co-formulated with PAD in a hydrogel.

Methodology:

- Formulation: Prepare hydrogel formulations with the antibiotic (e.g., tetracycline) and with/without PAD.
- Storage: Store all formulations under controlled conditions (e.g., 4°C, protected from light).
- Sampling: At specified time intervals (e.g., every 7 days for 28 days), take a sample from each formulation.
- Sample Preparation: Accurately weigh a portion of the hydrogel, dissolve it in a suitable solvent, and prepare it for analysis.



- HPLC Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column and detector.
- Quantification: Calculate the concentration of the antibiotic in the sample by comparing its
 peak area to that of a standard curve of known concentrations.
- Data Analysis: Plot the concentration of the antibiotic versus time to determine its degradation profile and assess the impact of PAD on its stability.[19]

Safety and Toxicology

Potassium Azeloyl Diglycinate is considered a safe ingredient for use in cosmetic products, with a low risk of irritation.[1][16]

Test Type	Result	Conclusion	Reference(s)
Skin Irritation	No signs of irritation observed.	Non-irritant.	[1][3]
Hypoallergenicity	No allergic reactions observed.	Hypoallergenic (not a sensitizer).	[1][3]
Eye Irritation	Based on HET-CAM test.	Non-irritant to mucous membranes.	[3]
Oral Toxicity	LD50 ≥ 2000 mg/Kg	Safe for personal care applications.	[1]
Phototoxicity	Not a photosensitizer.	Not phototoxic.	[1][3]

Conclusion

Potassium Azeloyl Diglycinate stands out as a scientifically advanced derivative of azelaic acid, offering enhanced formulation flexibility and efficacy.[3][6] Its multifunctional properties—including tyrosinase inhibition, sebum normalization, and anti-inflammatory action—are well-supported by available data, making it a valuable compound for developing innovative solutions for common dermatological concerns such as hyperpigmentation, acne, and rosacea.[2][15][21] Its favorable safety profile further solidifies its position as a key ingredient in modern skincare research and development.[1][22]



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